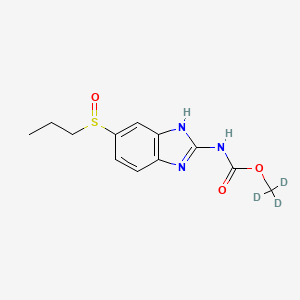![molecular formula [13C]4C16H32[15N]2N4O12S2 B602644 Glutathione Disulfide-13C4-15N2 CAS No. 1416898-83-3](/img/no-structure.png)
Glutathione Disulfide-13C4-15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutathione Disulfide-13C4-15N2 is a labelled analogue of Glutathione Disulfide . It is a biomarker for fatty liver disease . It is intended for pharmaceutical applications .
Molecular Structure Analysis
The molecular formula of Glutathione Disulfide-13C4-15N2 is C20H32N6O12S2 . Its molecular weight is 618.59 g/mol .Chemical Reactions Analysis
Glutathione Disulfide (GSSG), the unlabelled form of Glutathione Disulfide-13C4-15N2, is a disulfide derived from two glutathione molecules. In living cells, GSSG is reduced into two molecules of glutathione with reducing equivalents from the coenzyme NADPH. This reaction is catalyzed by the enzyme glutathione reductase .科学的研究の応用
Biosynthetic Labeling and NMR Studies
- Isotope Labeling and Structural Analysis : A biosynthetic procedure has been developed for obtaining 13C-15N doubly labeled glutathione, which is valuable for detailed NMR structural analysis. This method involves using mutant Escherichia coli cultures grown on doubly labeled media (Bushweller, Holmgren, & Wüthrich, 1993).
Cellular Redox Homeostasis
- Cytosolic Redox Potential Measurement : Advanced fluorescent probes reveal that cytosolic glutathione disulfide (GSSG) concentration is tightly regulated, even under oxidative stress, contributing significantly to cellular redox homeostasis (Morgan et al., 2013).
Protein-Thiol Interactions
- Protein-Glutathione Mixed Disulfide Formation : Research on ocular lenses has shown that oxidative stress induces the formation of protein-glutathione mixed disulfides, suggesting mechanisms for modulating redox buffer under stress conditions (Willis & Schleich, 1996).
Analytical Techniques
- Quantification and Detection Methods : Various methods for the quantification of glutathione and glutathione disulfide, such as enzymatic recycling, HILIC–MS/MS, and spectrophotometric/microplate reader assays, have been developed, enhancing accuracy in biological and clinical research (Rahman, Kode, & Biswas, 2006; Haberhauer-Troyer et al., 2013).
Surface Interactions and Nanotechnology
- Adsorption on Nanoparticles : Studies on α-Al2O3 nanoparticles show how glutathione disulfide interacts with surfaces, leading to applications in biomolecule-nanomaterial interactions (Dringen et al., 2011).
Redox Signaling and Cellular Processes
- Regulation of Protein Function and Signaling : Glutathione disulfide plays a role in regulating protein function through disulfide bond formation, influencing cellular processes like proliferation, differentiation, and apoptosis (Biswas, Chida, & Rahman, 2006).
Drug Delivery Systems
- Disulfide Cleavage in Drug Delivery : Research into controlled drug delivery systems has utilized disulfide bonds, including GSSG, as triggers for drug release in targeted areas like tumor tissues (Yang, Chen, & Hu, 2014).
Hydrogel Formation and Material Science
- Self-Assembly and Gelation : GSSG's ability to self-assemble into gels in organic solvents opens avenues in material science and bioengineering (Lyon & Atkins, 2001; Mahajan et al., 2005).
将来の方向性
Glutathione and its oxidized form, Glutathione Disulfide, have been implicated in various diseases, making them valid and effective targets for medicinal chemistry interventions . For example, increased levels of GSH and GSH related systems in cancer have been employed as a basis for anticancer prodrug activation, anticancer drug delivery, and anticancer drug development . The enriched GSH transporters in the blood-brain barrier have been effectively employed for the design of brain targeting prodrugs and brain drug delivery systems . Further, a glutathione conjugate can serve as a marker for the presence of a reactive electrophile providing valid information for the evaluation of a drug candidate .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Glutathione Disulfide-13C4-15N2 can be achieved by introducing isotopic labels of carbon-13 and nitrogen-15 into the molecule. This can be achieved by incorporating labeled starting materials into the synthesis pathway.", "Starting Materials": [ "L-Glutathione (unlabeled)", "13C4-L-cysteine hydrochloride", "15N2-L-glutamic acid", "Oxidizing agent (e.g. hydrogen peroxide)" ], "Reaction": [ "Step 1: Protect the thiol group of L-Glutathione with a suitable protecting group such as acetamidomethyl (Acm) or tert-butyl (tBu) group.", "Step 2: React the protected L-Glutathione with 13C4-L-cysteine hydrochloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the labeled Glutathione-Cysteine conjugate.", "Step 3: Remove the protecting group from the thiol group of the labeled Glutathione-Cysteine conjugate to regenerate the thiol group.", "Step 4: React the labeled Glutathione-Cysteine conjugate with 15N2-L-glutamic acid in the presence of a coupling reagent to form the labeled Glutathione Disulfide.", "Step 5: Oxidize the labeled Glutathione Disulfide using an oxidizing agent such as hydrogen peroxide to form Glutathione Disulfide-13C4-15N2." ] } | |
CAS番号 |
1416898-83-3 |
製品名 |
Glutathione Disulfide-13C4-15N2 |
分子式 |
[13C]4C16H32[15N]2N4O12S2 |
分子量 |
618.58 |
外観 |
White to Off-White Solid |
melting_point |
>149°C |
純度 |
> 95% |
数量 |
Milligrams-Grams |
関連するCAS |
27025-41-8 (unlabelled) |
同義語 |
N,N’-[Dithiobis[1-[(carboxymethyl)carbamoyl]ethylene]]diglutamine-13C4,15N2; GSSG-13C4,15N2; Glutathione Disulphide-13C4,15N2; Glutathione Oxidized-13C4,15N2; Glutathione-S-S-glutathione-13C4,15N2; Glutathione-SSG-13C4,15N2; Oxidized L-Glutathione-13C4,15N2 |
タグ |
Glutathione Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)
![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)

